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Compound of Interest

Compound Name: 2-Bromo-3-methoxy-6-nitroaniline

Cat. No.: B12107369

Get Quote

Executive Summary

Compound: 2-Bromo-3-methoxy-6-nitroaniline CAS Registry Number:[Not widely listed,
Analogous to 10172-35-7] Molecular Formula: C7H7BrN20s Molecular Weight: 247.05 g/mol [1]

This guide provides a comprehensive structural analysis of 2-Bromo-3-methoxy-6-
nitroaniline, a highly functionalized aniline derivative. Due to the steric crowding and electronic
push-pull effects created by the electron-donating methoxy/amine groups and the electron-
withdrawing nitro/bromo groups, this molecule exhibits distinct spectral signatures. This
document outlines the theoretical and experimental spectral expectations (NMR, IR, MS) to
facilitate its identification and purity assessment in drug development and dye synthesis
workflows.

Structural Analysis & Electronic Environment

The molecule features a tetrasubstituted benzene ring.[1] The positioning of the substituents
creates a unique electronic environment:
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e Amine (C1): Acts as the primary anchor.[1] The lone pair donates density, but is partially
engaged in intramolecular Hydrogen Bonding with the ortho-nitro group.

e Bromine (C2): Provides steric bulk and weak inductive withdrawal.[1]

» Methoxy (C3): Strong pi-donor, increasing electron density at the ortho (C2, C4) and para
(C6) positions.[1][2]

 Nitro (C6): Strong electron-withdrawing group (EWG), deshielding adjacent protons and
creating a "push-pull" system with the amine.[1]

Synthesis & Fragmentation Workflow

The following diagram illustrates the logical retrosynthetic fragmentation and the electronic
interactions governing the spectral data.
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Figure 1: Synthesis logic and primary Mass Spectrometry fragmentation pathways.

Mass Spectrometry (MS) Data
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Method: El (Electron lonization) or ESI+ (Electrospray lonization).[1]

The presence of a single bromine atom dictates the mass spectrum's appearance,
characterized by the 1:1 isotopic ratio of 7°Br and 8Br.[1][2]

Key Diagnostic Peaks
Relative

m/z Value lon Identity Interpretation
Abundance

Molecular ion (Base
246.0 [M]* (7°Br) 100% Peak in soft

ionization).[1]

Characteristic bromine

248.0 [M+2]* (31Br) ~98% isotope pattern (1:1
doublet).
) Loss of nitro group (46
200.0/202.0 [M - NO2]* Medium
Da).[1]
Loss of bromine
167.0 [M - Br]* Low )
radical (79/81 Da).[1]
Loss of methyl from
231.0/233.0 [M - CH3]* Low

methoxy group.

Mechanistic Insight: The stability of the molecular ion is moderate.[1] In El, the loss of the nitro
group is a facile pathway driven by the stability of the resulting aromatic cation.[2] The 1:1
doublet at 246/248 is the primary confirmation of bromine incorporation.[1]

Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

The spectrum is dominated by the amine and nitro functional groups.[1] The intramolecular
hydrogen bond between the NH2 and the ortho-NO:z group typically shifts the NH stretches to
lower frequencies and broadens them.[1]

Functional Group Assighments
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Wavenumber

Vibration Mode Functional Group Notes
(cm™)
Asymmetric/Symmetri
3450 - 3350 Vv(N-H) Primary Amine (-NHz) c stretches.[1] Often
split.[1]
. Scissoring bending
1620 - 1590 o(N-H) Amine o
vibration.
) Strong, characteristic
1550 - 1510 v(N-O) asym Nitro (-NOz2)
band.[1]
1360 - 1320 V(N-O) sym Nitro (-NOz2) Strong band.[1]
Strong stretch due to
1250 - 1230 v(C-0) Aryl Ether (Ar-O-C)
methoxy group.[1]
Out-of-plane bending
850 - 800 Y(C-H) Aromatic C-H for adjacent protons

(H4, H5).[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-ds (Preferred for solubility and observing exchangeable protons).[1]

'H NMR Spectroscopy (400 MHz)

The molecule has two aromatic protons (H4 and H5) located ortho to each other.[1] This

creates a classic AB spin system (two doublets).[1]
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Chemical Shift Lo . . Mechanistic
Multiplicity Integration Assignment o
(5, ppm) Justification

Deshielded by
Doublet (J =9.0 )
7.95-8.05 1H H5 the ortho-nitro

Hz)
group.[1]

Shielded by the
Doublet (J =9.0
7.10-7.20 1H H4 ortho-methoxy

Hz)
group.[1]

Exchangeable.[1]
Shift varies with

conc./temp.[1]

6.50 - 6.80 Broad Singlet 2H NH:2
Deshielded by H-
bonding to NOx-.
[1]
Characteristic
3.85-3.95 Singlet 3H -OCHs methoxy

resonance.[1]

Coupling Analysis:
e J(H4, H5) = 9.0 Hz: Typical value for ortho-coupling on a benzene ring.[1]

o NOE Effect: Irradiation of the OMe singlet (3.9 ppm) should show enhancement of the H4
doublet (7.15 ppm), confirming the regiochemistry (Methoxy is next to H4, not H5).[1][2]

13C NMR Spectroscopy (100 MHz)

The spectrum should display 7 distinct carbon signals.
e 145.0 ppm (C-NH2): Deshielded ipso-carbon attached to nitrogen.[1]
e 148.0 ppm (C-OMe): Deshielded ipso-carbon attached to oxygen.[1]

e 135.0 ppm (C-NO2): Deshielded ipso-carbon.[1]
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128.0 ppm (C-H, C5): Aromatic methine.[1]

115.0 ppm (C-H, C4): Aromatic methine (shielded by OMe).[1]

105.0 ppm (C-Br): Shielded ipso-carbon (Heavy atom effect).[1]

56.5 ppm (-OCHs): Methoxy carbon.[1]

Experimental Protocols
Sample Preparation for NMR

To ensure high-resolution data free from artifacts:

Mass: Weigh 5-10 mg of the solid compound.

Solvent: Add 0.6 mL of DMSO-ds (99.9% D).[1] CDCIs may be used, but amine protons may
broaden or disappear due to exchange.[2]

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the
NMR tube to remove paramagnetic particulates.[1]

Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the residual
DMSO pentet (2.50 ppm).[1]

Purity Assessment (HPLC)

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5um, 4.6 x 150mm).[2]

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[1]

o 0-2 min: 10% BJ[1]

o 2-15 min: 10% -> 90% B

Detection: UV at 254 nm (aromatic) and 350 nm (nitroaniline absorption).[1]

Acceptance Criteria: Purity > 98% by area integration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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